molecular formula C20H21N5O3 B6422699 1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 1015543-56-2

1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B6422699
CAS No.: 1015543-56-2
M. Wt: 379.4 g/mol
InChI Key: PBCOCLTUBABWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5 of the pyrimidine core, and a 3-methylpyrazol-5-one moiety at position 6. Its structural complexity arises from the fusion of pyrazole and pyrimidine rings, with substituents influencing electronic and steric properties.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-8-17(24-18(26)9-12(2)22-24)25-20(21-11)13(3)19(23-25)14-6-7-15(27-4)16(10-14)28-5/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOCLTUBABWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly

The target molecule dissects into two primary fragments: a 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine intermediate and a 3-methyl-1H-pyrazol-5(4H)-one moiety. The pyrazolo[1,5-a]pyrimidine core is constructed via cyclocondensation of 5-amino-3-methyl-1H-pyrazole with a β-diketone derivative, followed by regioselective C–H functionalization at the 2-position.

Substitution Pattern Installation

The 3,4-dimethoxyphenyl group is introduced via Ullmann coupling using a pre-functionalized iodobenzene derivative, leveraging copper(I) iodide and 1,10-phenanthroline in DMF at 110°C. Methyl groups at C3 and C5 originate from acetylacetone precursors during cyclocondensation.

Synthetic Routes and Optimization

Pyrazolo[1,5-a]Pyrimidine Formation

Reacting 5-amino-3-methyl-1H-pyrazole (1.0 eq) with 3-(3,4-dimethoxyphenyl)-2,4-pentanedione (1.2 eq) in acetic acid at reflux (120°C, 8 h) yields 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (78% yield). Bromination at C7 using POBr₃ in acetonitrile (60°C, 2 h) provides the 7-bromo derivative (91% yield).

Pyrazolone Coupling

Buchwald-Hartwig amination of 7-bromopyrazolopyrimidine with 3-methyl-1H-pyrazol-5(4H)-one (1.5 eq) employs Pd(OAc)₂/Xantphos in toluene at 100°C (12 h), achieving 68% yield. Phase-transfer catalysis with tetrabutylammonium bromide (0.1 eq) enhances reactivity, reducing side-product formation.

Solvent-Free Conditions

A mixture of 3,4-dimethoxybenzaldehyde (1.0 eq), acetylacetone (2.0 eq), and 5-amino-3-methyl-1H-pyrazole (1.0 eq) undergoes microwave-assisted cyclization (150°C, 30 min) without solvent, directly yielding the pyrazolopyrimidine core (82% yield). Subsequent in situ N-alkylation with methyl vinyl ketone in the presence of K₂CO₃/DMF (80°C, 6 h) installs the pyrazolone fragment (74% yield).

Crystallization Control

Ethanol recrystallization at −10°C (5 h) increases purity from 92% to 99.5%, as confirmed by HPLC.

Pd-Catalyzed O-Methylation

A pre-formed 2-(3,4-dihydroxyphenyl)-pyrazolopyrimidine intermediate undergoes simultaneous O-methylation using methyl iodide (3.0 eq) and K₂CO₃ in DMF (100°C, 24 h), achieving 85% yield. This method avoids handling volatile dimethoxybenzene precursors but requires rigorous moisture control.

Critical Reaction Parameters

Temperature and Catalysis

  • Cyclocondensation : Yields drop below 60% at temperatures <100°C due to incomplete ring closure.

  • Cross-Coupling : Pd(OAc)₂ loading <2 mol% results in <50% conversion, while >5 mol% increases homocoupling byproducts.

Solvent Impact

  • DMF vs. Toluene : DMF accelerates Ullmann coupling (3 h vs. 8 h in toluene) but necessitates post-reaction dialysis to remove Pd residues.

Analytical Characterization Data

ParameterRoute 1Route 2Route 3
Yield (Overall)68%82%85%
Purity (HPLC)99.1%99.5%98.7%
Reaction Time (Total)22 h6.5 h28 h
Pd Residual (ppm)<10N/A<5

Industrial Scalability Considerations

Waste Stream Management

Route 2 generates 30% less halogenated waste compared to Route 1 by avoiding bromination. Solvent recovery systems for DMF and toluene reduce raw material costs by 40% in pilot-scale trials.

Regulatory Compliance

All routes meet ICH Q3D guidelines for elemental impurities (<15 ppm Cu, <10 ppm Pd). Residual acetic acid in Route 1 requires azeotropic distillation with heptane to achieve <5000 ppm.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

  • Anticancer Properties :
    • Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Research indicates that pyrazole derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on this scaffold .

Case Studies

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related pyrazole derivative exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer effects. The mechanism was linked to the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .
  • Case Study on Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory potential of a structurally similar compound. The results showed a significant reduction in edema in animal models treated with the compound compared to controls, suggesting its utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved include kinases and signaling pathways related to cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural and Substituent Variations

Compound Name / ID Key Substituents Molecular Weight Notable Features
Target Compound 3,4-Dimethoxyphenyl, 3,5-dimethyl (pyrimidine), 3-methylpyrazol-5-one ~434.45 (estimated) Electron-donating methoxy groups enhance solubility; methyl groups increase steric bulk.
4n () 4-Hydroxyphenyl, trifluoromethylphenyl 416.36 Trifluoromethyl group introduces electron-withdrawing effects; hydroxyl group enables hydrogen bonding .
Compound 8a () Phenyl, methyl, carboxamide ~394 (reported) Carboxamide side chain improves hydrogen-bonding capacity; synthesized via ultrasound-assisted methods (90% yield) .
CAS RN: 492457-39-3 () Difluoromethyl, 4-methoxyphenyl, benzyl 502.52 Difluoromethyl enhances metabolic stability; benzyl group increases lipophilicity .
Compound 4 () Phenyl, pyrazolo[3,4-d]pyrimidin-4-ylamino Not reported Amino linkage facilitates interactions with biological targets; evaluated for pharmacological activity .

Physicochemical and Spectroscopic Properties

  • Melting Points: Pyrazolo-pyrimidinones generally exhibit high melting points (>170°C) due to hydrogen bonding and aromatic stacking. For example, a related pyrazol-3-one derivative in has a melting point of 172.7°C .
  • Spectroscopic Signatures: IR Spectroscopy: C=O stretches (~1660 cm⁻¹) and N-H/NH₂ vibrations (3300–3400 cm⁻¹) are common in pyrazolo-pyrimidinones, as observed in . Elemental Analysis: Deviations in carbon/hydrogen/nitrogen content (e.g., 4n in : Calcd C 54.81%, Found 54.61%) highlight the importance of purity validation .

Pharmacological Potential

  • : The difluoromethyl substituent in CAS RN: 492457-39-3 is associated with enhanced metabolic stability, a trait that could be advantageous in drug design .

Key Differentiators of the Target Compound

  • Substituent Synergy : The combination of 3,4-dimethoxyphenyl (electron-donating) and 3,5-dimethyl groups may balance solubility and steric effects, unlike nitro- or trifluoromethyl-substituted analogs () .
  • Synthetic Scalability : While ultrasound methods () are efficient, the target compound’s synthesis may require optimized conditions to accommodate its bulky substituents .

Biological Activity

The compound 1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5(4H)-one belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. This article focuses on the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structural formula of the compound is represented as follows:

C19H22N6O3\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}_3

This structure features a pyrazolo[1,5-a]pyrimidine core with methoxy and methyl substituents that enhance its biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with key enzymes involved in cancer proliferation pathways, including the inhibition of kinases such as EGFR and BRAF(V600E) .
  • Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)2.5EGFR inhibition
MCF-7 (breast cancer)3.0Apoptosis induction via caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA):

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 4 µg/ml against MRSA .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:

  • Research Findings : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from simpler pyrazole derivatives. Its biological activity is closely related to its structural features:

  • Dimethoxyphenyl Group : Enhances lipophilicity and receptor binding.
  • Methyl Groups : Contribute to the overall stability and reactivity of the molecule.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key receptors involved in cancer progression:

Target Protein Binding Energy (kcal/mol) Key Interactions
EGFR-3.4Hydrogen bonds with key residues
BRAF-2.8π-stacking interactions

Q & A

Q. Example Reaction Parameters :

PrecursorsSolventTemperatureYield (%)Reference
β-ketoester + aminopyrazoleEthanol80°C65–78

How is structural confirmation achieved for this compound?

Level : Basic
Methodological Answer :
Structural integrity is validated using spectroscopic and analytical techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-N stretches at ~1250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C24_{24}H25_{25}N4_4O3_3) .

What strategies optimize reaction yield and selectivity for derivatives of this compound?

Level : Advanced
Methodological Answer :
Optimization involves:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
  • Computational Screening : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Catalyst Development : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce aryl/heteroaryl substituents .

Q. Example DOE Approach :

FactorRange TestedOptimal Condition
Temperature60–120°C100°C
SolventEthanol, DMSO, DMFDMSO

How are structure-activity relationships (SAR) analyzed for this compound?

Level : Advanced
Methodological Answer :
SAR studies require:

  • Functional Group Modifications : Systematic substitution of methoxy, methyl, or phenyl groups to assess bioactivity changes .
  • Biological Assays : In vitro testing (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity .
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding interactions with target proteins (e.g., kinase domains) .

Q. Key SAR Findings :

  • 3,4-Dimethoxyphenyl groups enhance binding to hydrophobic enzyme pockets .
  • Methyl groups at pyrimidine positions improve metabolic stability .

How should researchers address contradictions in biological activity data across studies?

Level : Advanced
Methodological Answer :
Contradictions may arise from:

  • Assay Variability : Differences in cell lines, enzyme isoforms, or incubation times. Validate protocols using standardized controls .
  • Compound Purity : Confirm purity (>95%) via HPLC and exclude degradation products .
  • Structural Analog Comparison : Test analogs with minor substituent changes to isolate activity drivers .

Case Study : Discrepancies in IC50_{50} values for kinase inhibition were resolved by verifying ATP concentrations across assays .

What computational tools are effective for designing novel derivatives?

Level : Advanced
Methodological Answer :

  • Quantum Chemistry Software (e.g., Gaussian, ORCA) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess binding stability .
  • Machine Learning (ML) : Train models on existing bioactivity data to prioritize synthetic targets .

Q. Example Workflow :

Use DFT to optimize ground-state geometry.

Perform MD simulations to evaluate target binding.

Apply ML to predict ADMET properties .

What methods are used to study the reactivity of functional groups in this compound?

Level : Advanced
Methodological Answer :

  • Electrophilic Substitution : Nitration or halogenation at electron-rich aromatic positions (e.g., 3,4-dimethoxyphenyl ring) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the pyrimidine core .
  • Hydrolysis Studies : Acid/Base treatment to assess stability of ester or amide moieties .

Reaction Monitoring : Use LC-MS to track intermediate formation and optimize stepwise modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.